Cas no 858641-06-2 (Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-)

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-, is a carbazole-based aromatic amine compound with notable applications in organic electronics and optoelectronic materials. Its molecular structure, featuring both carbazole and phenylamine moieties, imparts favorable charge-transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound exhibits high thermal stability and efficient hole-transport characteristics, which are critical for enhancing device performance and longevity. Its synthesis allows for further functionalization, enabling tailored modifications for specific applications. Researchers value this derivative for its balance of electronic properties and processability, supporting advancements in next-generation organic semiconductor technologies.
Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- structure
858641-06-2 structure
Product name:Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-
CAS No:858641-06-2
MF:C24H18N2
MW:334.413125514984
MDL:MFCD28966444
CID:663030

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-
    • 4-carbazol-9-yl-N-phenylaniline
    • 4-(9H-Carbazol-9-yl)-N-phenylbenzenamine (ACI)
    • 9-[4-(Phenylamino)phenyl]-9H-carbazole
    • N-[4-(9H-Carbazol-9-yl)phenyl]phenylamine
    • N-[4-(Carbazol-9-yl)phenyl]-N-phenylamine
    • N-[4-(Phenylamino)phenyl]carbazole
    • N-Phenyl-4-(9H-carbazol-9-yl)aniline
    • MDL: MFCD28966444
    • Inchi: 1S/C24H18N2/c1-2-8-18(9-3-1)25-19-14-16-20(17-15-19)26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h1-17,25H
    • InChI Key: RTVGVLGMPQMGNB-UHFFFAOYSA-N
    • SMILES: C1C=CC(NC2C=CC(N3C4C(=CC=CC=4)C4C3=CC=CC=4)=CC=2)=CC=1

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y0999159-1g
4-(9H-carbazol-9-yl)-N-phenylaniline
858641-06-2 95%
1g
$880 2024-08-02
eNovation Chemicals LLC
Y0999159-5g
4-(9H-carbazol-9-yl)-N-phenylaniline
858641-06-2 95%
5g
$2200 2025-02-18
eNovation Chemicals LLC
Y0999159-5g
4-(9H-carbazol-9-yl)-N-phenylaniline
858641-06-2 95%
5g
$2200 2025-02-20

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
2.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  X-Phos Solvents: Toluene ;  6 h, 110 °C
Reference
Efficient synthesis of biscarbazoles by palladium-catalyzed twofold C-N coupling and C-H activation reactions
Hung, Tran Quang; et al, Organic & Biomolecular Chemistry, 2014, 12(16), 2596-2605

Production Method 2

Reaction Conditions
1.1 Solvents: Acetonitrile ;  48 h, rt
Reference
Diphenylnitrenium Ion: Cyclization, Electron Transfer, and Polymerization Reactions
Kung, Andrew C.; et al, Journal of Organic Chemistry, 2005, 70(13), 5283-5290

Production Method 3

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  X-Phos Solvents: Toluene ;  6 h, 110 °C
Reference
Efficient synthesis of biscarbazoles by palladium-catalyzed twofold C-N coupling and C-H activation reactions
Hung, Tran Quang; et al, Organic & Biomolecular Chemistry, 2014, 12(16), 2596-2605

Production Method 4

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; -78 °C → 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
3.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  X-Phos Solvents: Toluene ;  6 h, 110 °C
Reference
Efficient synthesis of biscarbazoles by palladium-catalyzed twofold C-N coupling and C-H activation reactions
Hung, Tran Quang; et al, Organic & Biomolecular Chemistry, 2014, 12(16), 2596-2605

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  3 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Reference
Palladium-catalyzed Selective Amination of Aryl(haloaryl)amines with 9H-Carbazole Derivatives
Ohtsuka, Yuhki; et al, Advanced Synthesis & Catalysis, 2018, 360(5), 1007-1018

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Toluene ;  15 h, 100 °C; rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  3 h, 80 °C; 80 °C → rt
2.2 Solvents: Water ;  rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Reference
Palladium-catalyzed Selective Amination of Aryl(haloaryl)amines with 9H-Carbazole Derivatives
Ohtsuka, Yuhki; et al, Advanced Synthesis & Catalysis, 2018, 360(5), 1007-1018

Production Method 7

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  5 h, 100 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; -78 °C → 20 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
3.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
4.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  X-Phos Solvents: Toluene ;  6 h, 110 °C
Reference
Efficient synthesis of biscarbazoles by palladium-catalyzed twofold C-N coupling and C-H activation reactions
Hung, Tran Quang; et al, Organic & Biomolecular Chemistry, 2014, 12(16), 2596-2605

Production Method 8

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  15 h, rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Toluene ;  15 h, 100 °C; rt
2.2 Solvents: Water ;  rt
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  3 h, 80 °C; 80 °C → rt
3.2 Solvents: Water ;  rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Reference
Palladium-catalyzed Selective Amination of Aryl(haloaryl)amines with 9H-Carbazole Derivatives
Ohtsuka, Yuhki; et al, Advanced Synthesis & Catalysis, 2018, 360(5), 1007-1018

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Raw materials

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Preparation Products

Additional information on Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- (CAS No. 858641-06-2): A Comprehensive Overview

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-, identified by its CAS number 858641-06-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a benzene ring substituted with an aniline group and a carbazole moiety, exhibits unique structural and electronic properties that make it a valuable candidate for various applications.

The structural framework of Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- consists of a benzene ring linked to an aniline group through a nitrogen atom, with a carbazole ring attached at the para position of the benzene ring. This particular arrangement imparts exceptional stability and reactivity, making it a versatile intermediate in synthetic chemistry. The presence of both electron-donating and electron-withdrawing groups enhances its potential for further functionalization, enabling the development of novel derivatives with tailored properties.

In recent years, there has been growing interest in the applications of this compound due to its remarkable photophysical properties. The carbazole moiety, known for its extended π-conjugation system, contributes to the compound's ability to absorb and emit light in the visible spectrum. This characteristic has made it a promising candidate for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices.

Moreover, Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- has shown significant potential in the development of pharmaceutical agents. Its unique structure allows for interactions with biological targets, making it a valuable scaffold for drug discovery. Researchers have explored its derivatives as potential candidates for treating various diseases, including neurological disorders and cancer. The compound's ability to cross the blood-brain barrier and its high bioavailability make it an attractive option for medicinal applications.

The synthesis of Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that the final product meets the stringent requirements of industrial and academic research. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the complex framework of this compound.

The chemical properties of this compound have also been extensively studied in terms of its solubility, stability, and reactivity. Its solubility profile in common organic solvents makes it suitable for various spectroscopic and analytical techniques used in characterizing its structure and properties. Additionally, its stability under different environmental conditions enhances its practicality for industrial applications.

In conclusion, Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- (CAS No. 858641-06-2) is a multifaceted compound with significant potential in both materials science and pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable building block for developing advanced materials and innovative drug therapies. As research continues to uncover new applications for this compound, its importance in scientific and industrial contexts is likely to grow even further.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk